Alh-32-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

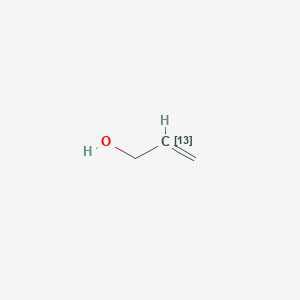

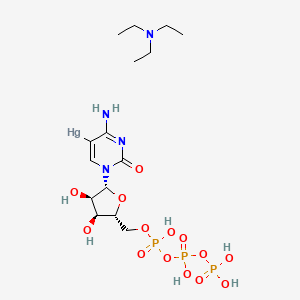

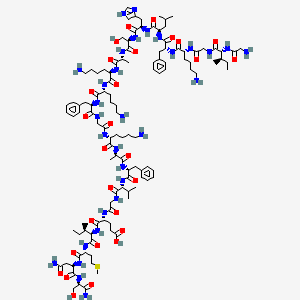

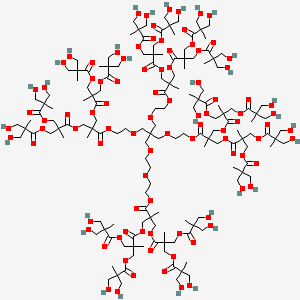

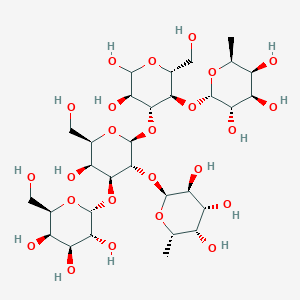

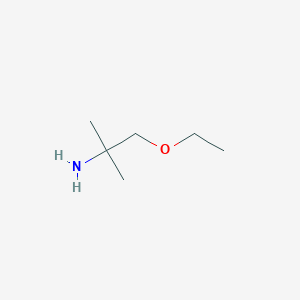

Alh-32-OH: Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 , is a hyperbranched polymer with a high degree of branching and multiple surface hydroxyl groups. Its empirical formula is C155H256O93 , and it has a molecular weight of 3607.64 g/mol . This compound is known for its high solubility and low viscosity, making it useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alh-32-OH is synthesized through a polycondensation reaction involving bis-MPA (bis-maleic anhydride) and a multifunctional alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as titanium(IV) isopropoxide , under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes using large reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The process also involves rigorous purification steps to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Alh-32-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : this compound can be oxidized using reagents like hydrogen peroxide or chromium(VI) oxide under acidic conditions.

Reduction: : Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: : Substitution reactions often involve the use of acyl chlorides or anhydrides to react with the hydroxyl groups on this compound.

Major Products Formed

Oxidation: : The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: : Reduction reactions can produce alcohols or aldehydes.

Substitution: : Substitution reactions typically result in esters or amides.

Wissenschaftliche Forschungsanwendungen

Alh-32-OH has a wide range of applications in scientific research, including:

Chemistry: : Used as a precursor for the synthesis of dendritic-linear materials and as a polyfunctional initiator for ring-opening polymerizations.

Biology: : Employed in the development of drug delivery systems and bioconjugation techniques.

Medicine: : Utilized in the creation of biocompatible coatings and scaffolds for tissue engineering.

Industry: : Applied as a polyfunctional cross-linker for thermosetting resins and as a component in advanced composite materials.

Wirkmechanismus

The mechanism by which Alh-32-OH exerts its effects depends on its specific application. For example, in drug delivery systems, this compound can act as a carrier molecule, interacting with drug molecules through its hydroxyl groups and facilitating targeted delivery to specific tissues or cells. The molecular targets and pathways involved vary based on the application, but generally, the hydroxyl groups play a crucial role in the interactions.

Vergleich Mit ähnlichen Verbindungen

Alh-32-OH is compared with other similar compounds, such as Hyperbranched bis-MPA polyester-64-hydroxyl and Hyperbranched bis-MPA polyester-16-hydroxyl . These compounds share similar structural features but differ in the number of hydroxyl groups and molecular weight. This compound's uniqueness lies in its optimal balance of branching and functionality, making it particularly versatile and effective in various applications.

List of Similar Compounds

Hyperbranched bis-MPA polyester-64-hydroxyl

Hyperbranched bis-MPA polyester-16-hydroxyl

Polyester-32-hydroxyl-1-carboxyl bis-MPA dendron

bis-MPA-Acetylene dendrimer

Eigenschaften

IUPAC Name |

[3-[3-[2-[2-[3-[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxy]-2,2-bis[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxymethyl]propoxy]ethoxy]ethoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C155H256O93/c1-127(39-156,40-157)99(188)225-79-147(21,80-226-100(189)128(2,41-158)42-159)119(208)241-71-143(17,72-242-120(209)148(22,81-227-101(190)129(3,43-160)44-161)82-228-102(191)130(4,45-162)46-163)115(204)221-35-31-216-29-30-217-95-155(96-218-32-36-222-116(205)144(18,73-243-121(210)149(23,83-229-103(192)131(5,47-164)48-165)84-230-104(193)132(6,49-166)50-167)74-244-122(211)150(24,85-231-105(194)133(7,51-168)52-169)86-232-106(195)134(8,53-170)54-171,97-219-33-37-223-117(206)145(19,75-245-123(212)151(25,87-233-107(196)135(9,55-172)56-173)88-234-108(197)136(10,57-174)58-175)76-246-124(213)152(26,89-235-109(198)137(11,59-176)60-177)90-236-110(199)138(12,61-178)62-179)98-220-34-38-224-118(207)146(20,77-247-125(214)153(27,91-237-111(200)139(13,63-180)64-181)92-238-112(201)140(14,65-182)66-183)78-248-126(215)154(28,93-239-113(202)141(15,67-184)68-185)94-240-114(203)142(16,69-186)70-187/h156-187H,29-98H2,1-28H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXLGBFSIFJFKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCCOCCOCC(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C155H256O93 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746210 |

Source

|

| Record name | PUBCHEM_71310496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3607.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326794-48-3 |

Source

|

| Record name | PUBCHEM_71310496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)